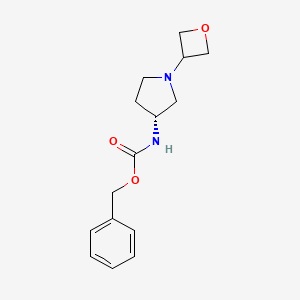

(R)-Benzyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate

Description

(R)-Benzyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate (CAS: 1349807-54-0) is a chiral carbamate derivative featuring a pyrrolidine ring substituted with an oxetane moiety and a benzyl carbamate group. Its molecular formula is C₁₅H₂₀N₂O₃, with a molecular weight of 276.33 g/mol and a purity of ≥95% . The compound’s stereochemistry (R-configuration) and oxetane functional group contribute to its unique physicochemical properties, including enhanced solubility and metabolic stability compared to non-oxetane analogs .

Properties

IUPAC Name |

benzyl N-[(3R)-1-(oxetan-3-yl)pyrrolidin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3/c18-15(20-9-12-4-2-1-3-5-12)16-13-6-7-17(8-13)14-10-19-11-14/h1-5,13-14H,6-11H2,(H,16,18)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLDGHCCLXOHBQA-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NC(=O)OCC2=CC=CC=C2)C3COC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]1NC(=O)OCC2=CC=CC=C2)C3COC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Benzyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihaloalkane.

Introduction of the Oxetane Ring: The oxetane ring can be introduced via a nucleophilic substitution reaction using an oxetane precursor.

Carbamate Formation: The final step involves the formation of the carbamate group by reacting the intermediate with benzyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

®-Benzyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the oxetane ring or the benzyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Anticancer Activity

Research indicates that (R)-Benzyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate may exhibit anticancer properties. It has been studied as a potential modulator of various signaling pathways involved in tumor growth and metastasis. For instance, compounds with similar structures have shown efficacy against cancer cell lines by inhibiting specific kinases involved in cancer progression .

Neurological Disorders

The compound's structural features suggest potential applications in treating neurological disorders. Its ability to modulate neurotransmitter systems may help in developing treatments for conditions such as anxiety and depression. Preliminary studies have indicated that derivatives of pyrrolidine compounds can exhibit neuroprotective effects, which may extend to this compound .

Anti-inflammatory Properties

There is evidence supporting the anti-inflammatory properties of related compounds. This compound could be explored for its effects on inflammatory pathways, making it a candidate for treating autoimmune diseases and chronic inflammatory conditions .

Case Study 1: Antitumor Activity Assessment

A study evaluated the effects of this compound on various cancer cell lines. The results demonstrated significant cytotoxicity against breast cancer cells, with mechanisms involving apoptosis induction and cell cycle arrest at the G2/M phase .

Case Study 2: Neuroprotective Effects

In a model of neurodegeneration, this compound was tested for its ability to protect neuronal cells from oxidative stress. The compound showed promising results, reducing markers of oxidative damage and improving cell viability compared to untreated controls .

Mechanism of Action

The mechanism of action of ®-Benzyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs differing in ring size, substituents, or carbamate groups. Key structural and functional distinctions are highlighted.

Table 1: Structural and Functional Comparison

Impact of Ring Size and Substituents

- Pyrrolidine vs.

- Oxetane vs. Morpholine: Oxetane (3-membered cyclic ether) improves metabolic stability and aqueous solubility compared to morpholine-containing analogs (e.g., 3-Morpholinopyridin-4-amine, CAS 871126-27-1), which exhibit higher basicity and hydrogen-bonding capacity .

Carbamate Group Variations

- Benzyl vs. tert-Butyl: Benzyl carbamates (e.g., CAS 1349807-54-0) are more labile under hydrogenolysis conditions, whereas tert-butyl carbamates (e.g., CAS 99735-30-5) resist hydrolysis, making them preferable for intermediates requiring acid stability .

Biological Activity

(R)-Benzyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate , a compound with the molecular formula , has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases and as a cholinesterase inhibitor. This article provides a detailed overview of the biological activity associated with this compound, drawing on diverse sources and research findings.

- Molecular Weight : 264.34 g/mol

- CAS Number : 1349807-52-8

- Structure : The compound features a pyrrolidine ring, an oxetane moiety, and a benzyl group, which are critical for its biological activity.

Cholinesterase Inhibition

One of the primary areas of interest regarding this compound is its potential as a dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are crucial in the breakdown of acetylcholine, a neurotransmitter involved in memory and learning processes.

Research Findings

- Inhibition Potency : Studies have shown that compounds similar to this compound exhibit significant AChE and BuChE inhibitory activities. For example, derivatives with similar structures have been reported with IC50 values in the low micromolar range, indicating potent inhibition .

- Mechanism of Action : The inhibition mechanism involves binding to the active site of AChE and BuChE, preventing the hydrolysis of acetylcholine. Molecular docking studies suggest that specific interactions with amino acid residues in these enzymes enhance binding affinity .

Neuroprotective Effects

The neuroprotective potential of this compound has also been explored, particularly in models of Alzheimer's disease.

Case Studies

- Animal Models : In vivo studies using transgenic mouse models of Alzheimer's disease have demonstrated that compounds structurally related to this compound can improve cognitive function and reduce amyloid plaque accumulation .

- Cell Culture Studies : Neuroblastoma cell lines treated with this compound showed increased cell viability and decreased apoptosis under oxidative stress conditions, suggesting its role as an antioxidant .

Pharmacokinetics

Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of this compound.

| Parameter | Value |

|---|---|

| Absorption | Rapid |

| Bioavailability | Moderate |

| Metabolism | Hepatic |

| Half-life | 4–6 hours |

| Excretion | Renal |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing (R)-Benzyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate, and what challenges arise in stereochemical control?

- Methodology : The compound can be synthesized via carbamate coupling between (R)-pyrrolidin-3-amine derivatives and oxetan-3-yl-containing reagents. A critical step is maintaining enantiomeric purity during the benzyl carbamate formation. For example, chiral resolution or asymmetric catalysis (e.g., using chiral auxiliaries like (S)-benzyl groups in related pyrrolidine derivatives ) can mitigate racemization. Common coupling reagents like HBTU or PYBOP (phosphonium salts) are effective for amide/carbamate bond formation . Challenges include avoiding oxetane ring opening under acidic/basic conditions, as oxetane derivatives are sensitive to nucleophilic attack .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodology : Use a combination of:

- HPLC with chiral columns to confirm enantiomeric excess (critical due to the (R)-configuration).

- NMR spectroscopy (¹H, ¹³C, DEPT) to verify the oxetane ring (δ ~4.5–5.0 ppm for oxetane protons) and carbamate carbonyl (δ ~155–160 ppm in ¹³C) .

- Mass spectrometry (HRMS or LC-MS) to validate molecular weight (C₁₇H₂₂N₂O₃, exact mass 302.163).

- X-ray crystallography (if crystalline) for absolute stereochemical confirmation, as seen in structurally related spirocyclic compounds .

Advanced Research Questions

Q. What strategies are effective for studying the compound’s stability under varying experimental conditions (e.g., pH, temperature)?

- Methodology :

- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and thermal stress (40–80°C). Monitor degradation via HPLC-MS to identify vulnerable sites (e.g., oxetane ring cleavage or carbamate hydrolysis) .

- Kinetic analysis : Use Arrhenius plots to predict shelf-life under storage conditions. For example, oxetane-containing compounds often show instability in polar aprotic solvents .

- Solid-state stability : Perform PXRD and DSC to assess polymorphic transitions or hygroscopicity, as seen in benzyl carbamate derivatives .

Q. How does the stereochemistry of the pyrrolidine ring impact biological activity in target engagement assays?

- Methodology :

- Comparative studies : Synthesize both (R)- and (S)-enantiomers and test in receptor-binding assays (e.g., kinase or GPCR targets). For example, spirocyclic piperazine/oxetane hybrids show enantiomer-specific activity in kinase inhibition .

- Molecular docking : Use computational models to analyze steric and electronic interactions. The (R)-configuration may favor hydrogen bonding with catalytic residues, as observed in related carbamate-protein complexes .

- SAR profiling : Modify substituents on the oxetane or pyrrolidine rings (e.g., fluorination at the benzyl group ) and correlate with activity trends.

Q. How can researchers resolve contradictions in solubility data reported for oxetane-containing carbamates?

- Methodology :

- Solvent screening : Test solubility in DMSO, water-organic mixtures (e.g., PBS with 10% acetonitrile), and biorelevant media (FaSSIF/FeSSIF). Oxetanes often exhibit poor aqueous solubility but improved permeability .

- Co-solvency approaches : Use cyclodextrins or lipid-based formulations, as recommended for structurally similar compounds .

- Data normalization : Account for batch-to-batch variability in crystallinity (via PXRD) and residual solvents (via GC-MS) .

Key Research Recommendations

- Stereochemical Analysis : Prioritize chiral HPLC and X-ray crystallography to avoid misassignment, as seen in misreported CAS entries for related compounds .

- Safety Protocols : Follow Combi-Blocks guidelines for carbamate handling (e.g., PPE, ventilation) due to potential respiratory sensitization .

- Computational Modeling : Leverage molecular dynamics (e.g., in ’s 3D similarity analysis) to predict metabolic stability and off-target effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.